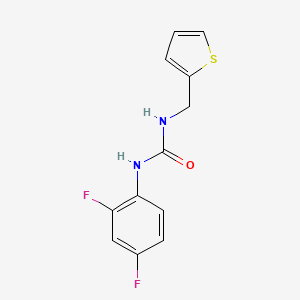
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(2-thienylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that inhibits the activity of ornithine decarboxylase (ODC), an enzyme involved in the polyamine biosynthesis pathway. Polyamines are essential for cell proliferation and differentiation, and their dysregulation has been linked to various diseases, including cancer. DFMO has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been the subject of numerous scientific investigations.
Wirkmechanismus
DFMO inhibits the activity of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway. By blocking polyamine synthesis, DFMO disrupts cell proliferation and induces apoptosis in cancer cells. DFMO has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
DFMO has been shown to decrease polyamine levels in various tissues, including the brain, liver, and prostate. Polyamines play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation has been linked to various diseases, including cancer, neurodegeneration, and inflammation. DFMO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO is a well-established tool compound for investigating the role of polyamines in various biological processes. Its specificity for ODC makes it a valuable tool for studying the polyamine biosynthesis pathway and its regulation. However, DFMO has limitations as a research tool, including its toxicity at high doses and its potential for off-target effects. Careful dose titration and controls are necessary to ensure the specificity and reproducibility of experimental results.
Zukünftige Richtungen
DFMO has shown promise as an anticancer agent, particularly in the treatment of neuroblastoma. However, its efficacy in other types of cancer and its potential for combination therapy with other agents remain to be fully explored. Other potential applications of DFMO include the treatment of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, and the prevention of inflammation and autoimmune disorders. Further research is needed to elucidate the mechanisms of DFMO's neuroprotective and immunomodulatory effects and to develop more selective and potent inhibitors of the polyamine biosynthesis pathway.
Synthesemethoden
DFMO can be synthesized by reacting 2,4-difluoroaniline with 2-thienylmethylisocyanate in the presence of a base, followed by hydrolysis of the resulting urea derivative. The synthesis of DFMO has been optimized over the years, with various modifications to improve yield, purity, and scalability.
Wissenschaftliche Forschungsanwendungen
DFMO has been studied extensively for its potential as an anticancer agent, particularly in the treatment of neuroblastoma, a pediatric cancer that arises from the sympathetic nervous system. DFMO has been shown to inhibit cell proliferation and induce apoptosis in neuroblastoma cells, both in vitro and in vivo. Clinical trials have demonstrated the efficacy of DFMO in combination with other chemotherapeutic agents in the treatment of neuroblastoma.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNFYWANUFZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
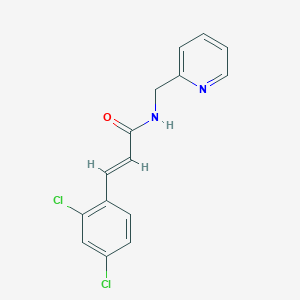
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)
![3-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5736115.png)
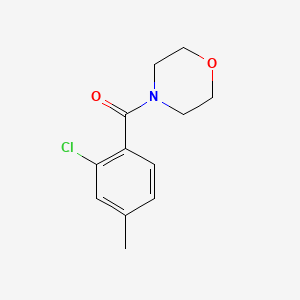
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
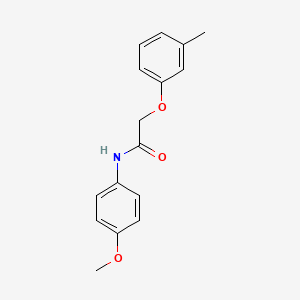
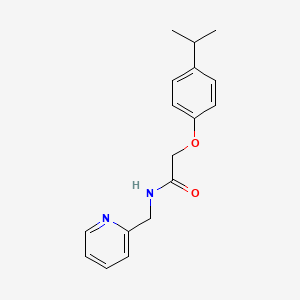
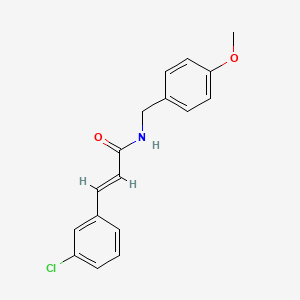
![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)

